molecular formula C10H7BrO2 B1332053 1-(5-Bromo-1-benzofuran-2-yl)ethanone CAS No. 38220-75-6

1-(5-Bromo-1-benzofuran-2-yl)ethanone

Cat. No.: B1332053
CAS No.: 38220-75-6
M. Wt: 239.06 g/mol
InChI Key: YPIQPBGNNXXKNI-UHFFFAOYSA-N
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Description

1-(5-Bromo-1-benzofuran-2-yl)ethanone is a useful research compound. Its molecular formula is C10H7BrO2 and its molecular weight is 239.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Reduction : A study by Kwiecień and Szychowska (2006) explores the synthesis of novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones, highlighting the versatility of benzofuran derivatives in chemical synthesis (Kwiecień & Szychowska, 2006).
  • Characterization and Thermal Degradation : Koca et al. (2012) report on the synthesis of a novel methacrylate monomer containing a benzofuran side group, demonstrating the application of 1-(5-Bromo-1-benzofuran-2-yl)ethanone in polymer science (Koca, Kurt, Kırılmış, & Aydogdu, 2012).

Biological Activities and Applications

  • Biological Activity Study : Abdel‐Aziz et al. (2011) investigate the immunosuppressive and immunostimulatory properties of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a compound structurally related to this compound (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
  • Bioactive Compound Discovery : A study by Khaleghi et al. (2011) identifies a new benzofuran derivative with inhibitory activity on human breast cancer cells, illustrating the potential of benzofuran derivatives in medicinal chemistry (Khaleghi, Din, Charati, Yaacob, Khalilzadeh, Skelton, & Makha, 2011).

Green Synthesis and Biocatalysis

  • Green Synthesis : Şahin (2019) demonstrates the biocatalytic synthesis of (S)-1-(benzofuran-2-yl)ethanol, showing the environmental friendliness of such approaches in producing enantiopure compounds (Şahin, 2019).
  • Optically Active Synthesis : The work by Paizs et al. (2003) on the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones for preparing optically active carbinols further underscores the significance of this compound in stereoselective synthesis (Paizs, Toșa, Majdik, Moldovan, Novák, Kolonits, Marcovici, Irimie, & Poppe, 2003).

Properties

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIQPBGNNXXKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351639
Record name 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38220-75-6
Record name 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo salicylaldehyde (10.05 g), bromo acetone (8.0 g) and potassium carbonate (13.80 g) were refluxed for 1 hr in 2-butanone (100 ml). 2-Butanone (ca. 50 ml) was evaporated and ice was added. The precipitate was collected by filtration and washed with water and hexane to give the objective compound (10.50 g).
Quantity
10.05 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5.0 g (24.9 mmol) of 5-bromo-salicylaldehyde, 3.0 g (32.3 mmol, 2.6 mL) of chloroacetone and 12 g (37.2 mmol) of Cs2CO3 in 30 mL of dry DMF was heated to 60° C. overnight. After cooling at room temperature, water (100 mL) was added and the mixture was extracted with ethyl acetate. The organic layer was dried over MgSO4 and the solvents were removed under reduced pressure. The crude product was directly recrystallized from hexane to afford 4.14 g (17.3 mmol, yield: 70%) of 2-acetyl-5-bromo benzo[b]furan as a pale orange crystal. 1H NMR (CDCl3), δ: 7.84 (d, J=1.9 Hz, 1H), 7.56 (dd, J=9.0, 2.1 Hz, 1H), 7.45 (d, J=8.9 Hz, 1H), 7.42 (s, 1H), 2.60 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of atoms in 1-(5-Bromo-1-benzofuran-2-yl)ethanone?

A1: X-ray crystallography studies reveal that this compound exhibits a nearly planar structure. [] The root-mean-square deviation from planarity, considering all non-hydrogen atoms, is a mere 0.057 Å. [] This indicates that the atoms within the molecule lie predominantly within a single plane.

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